

Spectroscopic Profile of D-Penicillamine Disulfide: A Technical Guide

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Compound of Interest

Compound Name: *D-Penicillamine disulfide*

Cat. No.: *B148985*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **D-Penicillamine disulfide**, a key metabolite of the therapeutic agent D-penicillamine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data, along with comprehensive experimental protocols and a visualization of its metabolic formation.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the characterization of **D-Penicillamine disulfide**.

Table 1: ^1H NMR Chemical Shifts

Chemical Shift (δ) ppm	Multiplicity	Assignment (Tentative)
1.42, 1.51	Singlet	Methyl protons (-CH ₃)
1.73, 1.79	Singlet	Methyl protons (-CH ₃)
3.77	Singlet	Methine proton (-CH)
3.98	Singlet	Methine proton (-CH)

Note: Data acquired in D₂O.

The presence of multiple singlets for the methyl and methine protons is due to the diastereotopic nature of the gem-dimethyl groups and the chirality of the α -carbon.

Table 2: Mass Spectrometry Fragmentation

Precursor Ion (m/z)	Fragmentation Type	Fragment Ions (m/z)
297.0937	MS/MS	280, 180, 107
295.0792 ([M-H] ⁻)	MS/MS	179.9, 147.9, 114

Source: PubChem.[\[1\]](#)

Table 3: Vibrational Spectroscopy Data

Technique	Wavenumber (cm ⁻¹)	Assignment
Raman	~510	S-S stretch
Raman	~640	C-S stretch

Note: These are characteristic vibrational frequencies for disulfide and carbon-sulfur bonds and are expected to be prominent in the Raman spectrum of D-Penicillamine disulfide.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **D-Penicillamine disulfide** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **D-Penicillamine disulfide**.
- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O).
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Solvent: D₂O
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')
- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 10-12 ppm

¹³C NMR Acquisition Parameters:

- Solvent: D₂O
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30')
- Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 200-220 ppm

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm for ¹H).

- Integrate the signals in the ^1H spectrum.
- Assign the peaks based on chemical shift, multiplicity, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation:

- FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR Method):

- Place a small amount of the solid **D-Penicillamine disulfide** powder directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **D-Penicillamine disulfide** with ~100 mg of dry KBr powder in an agate mortar.
- Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Acquisition Parameters:

- Spectral Range: $4000\text{--}400\text{ cm}^{-1}$
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to sample analysis.

Data Processing:

- Perform a background subtraction.
- Identify and label the major absorption bands.
- Correlate the observed bands with known vibrational frequencies of functional groups (e.g., N-H, C-H, C=O, C-S).

Raman Spectroscopy

Objective: To characterize the disulfide and carbon-sulfur bonds.

Instrumentation:

- Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
- Microscope for sample visualization and laser focusing.

Sample Preparation:

- Place a small amount of the solid **D-Penicillamine disulfide** powder on a microscope slide.
- Alternatively, the sample can be analyzed in a glass vial.

Acquisition Parameters:

- Laser Wavelength: 532 nm or 785 nm
- Laser Power: 1-10 mW (use low power to avoid sample degradation)
- Integration Time: 1-10 seconds
- Number of Accumulations: 10-20
- Spectral Range: 200-3500 cm^{-1}

Data Processing:

- Perform cosmic ray removal and baseline correction.
- Identify and label the characteristic Raman scattering peaks.
- Pay close attention to the regions around $500\text{-}550\text{ cm}^{-1}$ (S-S stretch) and $600\text{-}700\text{ cm}^{-1}$ (C-S stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

- A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

Sample Preparation:

- Prepare a dilute solution of **D-Penicillamine disulfide** (1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

Acquisition Parameters (Positive Ion Mode):

- Ionization Mode: Electrospray Ionization (ESI+)
- Capillary Voltage: 3-4 kV
- Source Temperature: 100-150 $^{\circ}\text{C}$
- Mass Range: m/z 50-500
- Collision Energy (for MS/MS): Varies depending on the instrument and desired fragmentation (e.g., 10-40 eV).

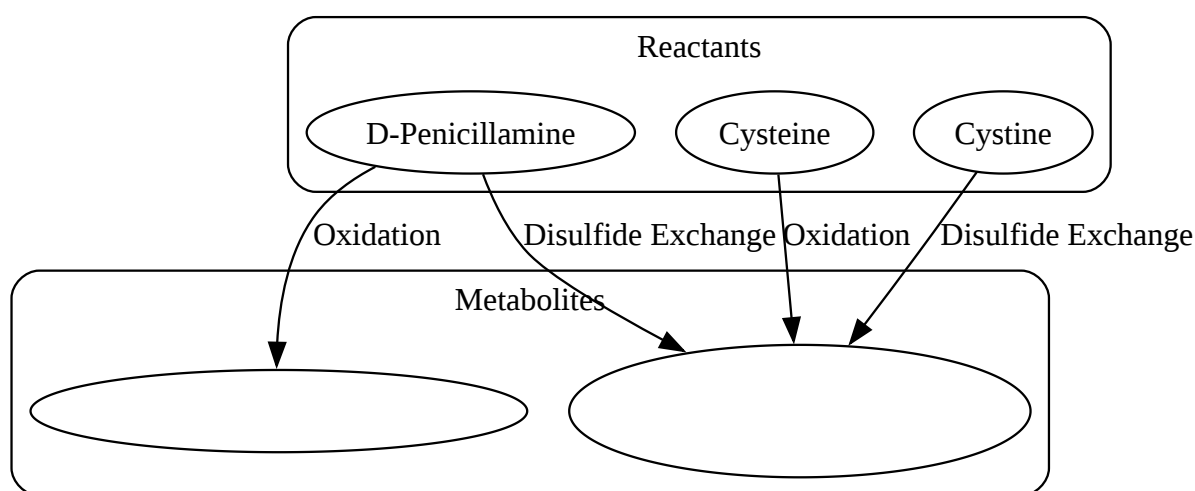
Data Processing:

- Identify the molecular ion peak ($[\text{M}+\text{H}]^{+}$).

- For MS/MS data, analyze the fragmentation pattern to identify characteristic losses and structural motifs.

Metabolic Pathway Visualization

D-Penicillamine disulfide is a major metabolite of D-penicillamine. The metabolic pathway involves the oxidation of the thiol group of D-penicillamine. This can occur through disulfide exchange with endogenous disulfides like cystine or through direct oxidation.



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References

- 1. Penicillamine disulfide, (+-)- | C₁₀H₂₀N₂O₄S₂ | CID 258527 - PubChem [pubchem.ncbi.nlm.nih.gov]
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